molecular formula C13H14N2O4 B196060 Cyclo(aspartyl-phenylalanyl) CAS No. 5262-10-2

Cyclo(aspartyl-phenylalanyl)

Cat. No.: B196060
CAS No.: 5262-10-2
M. Wt: 262.26 g/mol
InChI Key: VNHJXYUDIBQDDX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(aspartyl-phenylalanyl) is a diketopiperazine compound, which is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. Diketopiperazines are known for their stability and ability to form hydrogen bonds, making them interesting for various scientific applications .

Mechanism of Action

Target of Action

Cyclo(aspartyl-phenylalanyl), also known as Cyclo(-Asp-Phe), primarily targets proteins and enzymes involved in cellular signaling and metabolic pathways. These targets often include receptors and enzymes that play crucial roles in regulating cellular functions and maintaining homeostasis .

Mode of Action

Cyclo(-Asp-Phe) interacts with its targets through hydrogen bonding and hydrophobic interactions . This interaction can lead to conformational changes in the target proteins, altering their activity. For example, binding to an enzyme might inhibit its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .

Biochemical Pathways

The compound affects several biochemical pathways, particularly those related to signal transduction and metabolic regulation . By modulating enzyme activity, Cyclo(-Asp-Phe) can influence pathways such as the MAPK/ERK pathway , which is critical for cell growth and differentiation, and the PI3K/Akt pathway , which is involved in cell survival and metabolism .

Result of Action

At the molecular level, Cyclo(-Asp-Phe) can lead to inhibition or activation of specific enzymes and receptors, resulting in altered cellular functions. At the cellular level, this can manifest as changes in cell proliferation, apoptosis, and metabolic activity . These effects are crucial for therapeutic applications, such as in the treatment of metabolic disorders or cancer .

Action Environment

The efficacy and stability of Cyclo(-Asp-Phe) are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments, while its efficacy could be enhanced or diminished by interactions with other proteins or small molecules in the cellular milieu .

Biochemical Analysis

Biochemical Properties

Cyclo(aspartyl-phenylalanyl) has been shown to interact with various biomolecules in the process of self-assembly . The self-assembly properties of Cyclo(aspartyl-phenylalanyl) were studied via the solvent displacement method, and it was found that it self-assembled into particles with various morphologies in different solvent systems . This suggests that Cyclo(aspartyl-phenylalanyl) can interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and behavior .

Cellular Effects

Its ability to self-assemble into various structures suggests that it could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Cyclo(aspartyl-phenylalanyl) is largely related to its self-assembly properties . It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact molecular mechanism of Cyclo(aspartyl-phenylalanyl) remains to be fully elucidated.

Temporal Effects in Laboratory Settings

Its self-assembly properties suggest that it could potentially have long-term effects on cellular function

Metabolic Pathways

Given its structure and properties, it is likely that it interacts with various enzymes or cofactors

Transport and Distribution

Its ability to self-assemble into various structures suggests that it could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(aspartyl-phenylalanyl) can be synthesized through the cyclization of aspartame, which is a dipeptide composed of aspartic acid and phenylalanine. The cyclization process involves the formation of a six-membered ring through the condensation of the amino and carboxyl groups of the dipeptide . The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of cyclo(aspartyl-phenylalanyl) can be achieved through the polycondensation of aspartame-based diketopiperazine monomers. This method involves the use of various amino acids, dicarboxylic acids, and diamines to produce high molecular weight homo-polyamides .

Chemical Reactions Analysis

Types of Reactions

Cyclo(aspartyl-phenylalanyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various diketopiperazine derivatives with different functional groups, which can have unique properties and applications .

Properties

IUPAC Name

2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHJXYUDIBQDDX-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200600
Record name Cyclo(aspartyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-10-2
Record name (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5262-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclo(aspartyl-phenylalanyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(aspartyl-phenylalanyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM82VP15YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(aspartyl-phenylalanyl)
Reactant of Route 2
Cyclo(aspartyl-phenylalanyl)
Reactant of Route 3
Cyclo(aspartyl-phenylalanyl)
Reactant of Route 4
Cyclo(aspartyl-phenylalanyl)
Reactant of Route 5
Cyclo(aspartyl-phenylalanyl)
Reactant of Route 6
Cyclo(aspartyl-phenylalanyl)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.